1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid
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Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the nitrogen atom and a cyclobutanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with acetylenic ketones.
Substitution Reactions: The methyl group is introduced at the nitrogen atom of the pyrazole ring through alkylation reactions using methyl iodide or similar reagents.
Formation of the Cyclobutanecarboxylic Acid Moiety: The cyclobutanecarboxylic acid moiety can be synthesized via cycloaddition reactions or through the functionalization of cyclobutane derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives .
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: This compound shares the pyrazole ring structure but differs in the functional groups attached to the ring.
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid: Similar in structure but with a different carbon chain length and functional groups.
Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid is unique due to the presence of the cyclobutanecarboxylic acid moiety, which imparts distinct chemical and physical properties compared to other pyrazole derivatives .
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future research and applications
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-6-7(5-10-11)9(8(12)13)3-2-4-9/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCOYTNZXBUAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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